molecular formula C21H23Cl2N3O5S B4015839 ethyl 4-{N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}-1-piperazinecarboxylate

ethyl 4-{N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}-1-piperazinecarboxylate

Cat. No. B4015839
M. Wt: 500.4 g/mol
InChI Key: GSJWOVMBFCRLDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 4-{N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}-1-piperazinecarboxylate often involves multi-step reactions that include sulfonylation, amidation, and the incorporation of piperazine units. For example, ethyl glyoxylate N-tosylhydrazone has been used as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions to synthesize functionalized sulfones, indicating the type of synthetic routes that might be explored for compounds with similar sulfonyl functionalities (Fernández et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated through techniques such as crystallography and density functional theory (DFT). For instance, benzenesulfonamide compounds containing piperazine heterocycles have been studied, revealing insights into their structural properties and intermolecular interactions through Hirshfeld surface analysis and 2D fingerprint plots (Xiao et al., 2022).

Chemical Reactions and Properties

Compounds with similar structural frameworks often undergo specific chemical reactions, such as carbonylation at a C−H bond in piperazine rings, highlighting the reactive nature of these molecules and their potential for further chemical modifications (Ishii et al., 1997).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline forms, are crucial for understanding the applications and handling of these compounds. While specific data on ethyl 4-{N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}-1-piperazinecarboxylate was not found, similar compounds exhibit diverse physical properties that can be studied through various spectroscopic and analytical techniques.

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical entities, stability under different conditions, and the presence of functional groups, determine the compound's applicability in various fields. For instance, the introduction of the sulfonyl group can significantly impact the chemical behavior of piperazine derivatives, affecting their potential use in synthesizing other complex molecules (Abbasi et al., 2019).

properties

IUPAC Name

ethyl 4-[2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O5S/c1-2-31-21(28)25-12-10-24(11-13-25)20(27)15-26(18-5-3-4-17(23)14-18)32(29,30)19-8-6-16(22)7-9-19/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJWOVMBFCRLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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